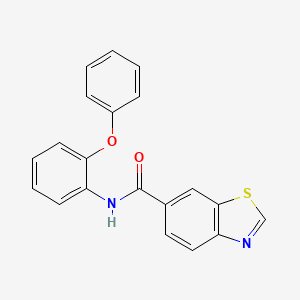

N-(2-苯氧基苯基)-1,3-苯并噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

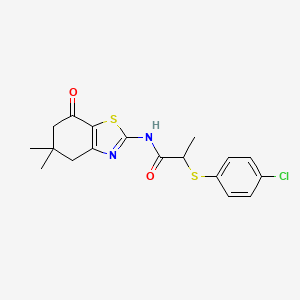

“N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The “N-(2-phenoxyphenyl)” part suggests the presence of a phenoxyphenyl group attached to the nitrogen atom of the benzothiazole ring.

Synthesis Analysis

The synthesis of such compounds often involves multi-step processes that include various types of chemical reactions . The exact synthesis process for “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on the specific starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by the arrangement of its atoms and the bonds between them . Detailed structural analysis usually requires techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

The chemical reactions involving “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its molecular structure and the conditions under which the reactions occur .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would be determined by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity with other substances.

科学研究应用

- N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies explore its mechanism of action and potential as a targeted therapy .

- Alzheimer’s disease and glaucoma are neurodegenerative conditions with limited treatment options. Recent research suggests that the Zn(II) complex of this compound may have neuroprotective effects. Molecular docking studies indicate its potential to interact with relevant proteins, making it a candidate for further investigation in these diseases .

- The Zn(II) complex of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide interacts with calf thymus DNA (CT-DNA). Spectroscopic techniques, such as absorption and fluorescence spectroscopy, reveal insights into the binding mode. Understanding these interactions aids in drug design and delivery .

- ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies provide crucial information about the compound’s pharmacokinetics. Researchers investigate its bioavailability, tissue distribution, and potential adverse effects. These findings guide drug development and safety assessments .

- N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives serve as valuable intermediates in organic synthesis. For instance, rhodium-catalyzed cycloaddition reactions yield tetracyclic 3,4-fused indoles and dihydroindoles. These compounds have applications in medicinal chemistry and material science .

- Related compounds, such as N-(4-nitro-2-phenoxyphenyl)methanesulfonamide (nimesulide), exhibit selective inhibition of cyclooxygenase-2 (COX-2). COX-2 plays a role in synaptic plasticity and neurological disorders. Investigating the COX-2 inhibitory activity of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives could lead to novel anti-inflammatory drugs .

Anticancer Properties

Neuroprotective Potential

DNA Interaction and Binding

Drug Metabolism and Toxicity

Synthesis of Indole Derivatives

Selective COX-2 Inhibition

作用机制

安全和危害

The safety and hazards associated with a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its physical and chemical properties, as well as how it’s used . Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures.

未来方向

属性

IUPAC Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBVUEJYFDWNZEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)

![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)

![4-((4-methoxyphenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2699334.png)

![2-Chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2699337.png)